Product packaging for 3-Nitro-2-phenylpyridine(Cat. No.:CAS No. 134896-35-8)

3-Nitro-2-phenylpyridine

Cat. No.: B156224
CAS No.: 134896-35-8
M. Wt: 200.19 g/mol
InChI Key: GEALTJGFPPNOJE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitropyridine Chemistry

The study of pyridine (B92270) and its derivatives has a rich history dating back to the 19th century when pyridine was first isolated from coal tar. wikipedia.org The introduction of a nitro group to the pyridine ring, a process known as nitration, has been a subject of extensive investigation. Early methods for the nitration of pyridine were often harsh and yielded low amounts of the desired 3-nitropyridine (B142982). researchgate.net Over the years, significant advancements have been made in nitropyridine chemistry, leading to more efficient and selective synthetic methods. researchgate.netntnu.no The development of methods utilizing reagents like dinitrogen pentoxide has allowed for the controlled nitration of pyridines, including the synthesis of precursors for 3-nitro-2-phenylpyridine. researchgate.netntnu.nontnu.no This evolution has paved the way for the exploration of a wide array of substituted nitropyridines and their subsequent applications.

Current Research Landscape of this compound

Current research on this compound is vibrant and multifaceted. A primary focus lies in its utility as a versatile intermediate in organic synthesis. Researchers are actively exploring its reactivity and developing new synthetic transformations to access a diverse range of functionalized pyridine derivatives. The presence of both the nitro and phenyl groups provides multiple reaction sites, allowing for a variety of chemical modifications. Studies have demonstrated its use in the synthesis of more complex heterocyclic compounds and as a key component in the development of molecules with specific biological activities.

Significance in Advanced Organic Synthesis and Functional Material Development

The significance of this compound in advanced organic synthesis stems from its role as a versatile building block. The nitro group can be readily transformed into other functional groups, such as an amino group, which opens up avenues for further derivatization. The pyridine ring itself can undergo various reactions, including nucleophilic aromatic substitution. This chemical versatility makes it a valuable precursor for the synthesis of complex molecules, including those with potential applications in medicinal chemistry.

Furthermore, the unique electronic and steric properties conferred by the nitro and phenyl substituents make this compound and its derivatives promising candidates for the development of functional materials. The electron-withdrawing nature of the nitro group and the π-stacking capabilities of the phenyl group can influence the optical and electronic properties of materials incorporating this moiety. nih.gov Research is ongoing to explore the potential of these compounds in areas such as organic electronics and nonlinear optics. nih.govntu.ac.uk The ability to tune the properties of these materials by modifying the substituents on the pyridine or phenyl ring further enhances their appeal in materials science. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Physical Form Orange solid
CAS Number 134896-35-8

Spectroscopic Data of this compound

Technique Data
¹H NMRAromatic protons typically appear in the range of δ 7.5–8.5 ppm.
¹³C NMRShows characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.

Synthesis and Manufacturing of this compound

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good regioselectivity.

Reaction Starting Materials Reagents and Conditions Yield
Suzuki-Miyaura Coupling2-chloro-3-nitropyridine, Phenylboronic acidPd(PPh₃)₄ (catalyst), K₂CO₃ (base), 1,2-dimethoxyethane/water (solvent), 85°C, 16 hours83%

An alternative approach involves the direct nitration of 2-phenylpyridine (B120327), though this can sometimes lead to issues with regioselectivity. Another reported method is a one-pot [3+3] cyclization. Industrial-scale production details are not widely published, but the Suzuki-Miyaura coupling appears to be a robust and scalable method.

Chemical Reactivity and Transformation of this compound

The chemical reactivity of this compound is characterized by reactions involving both the nitro group and the pyridine ring.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-amino-3-phenylpyridine) using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is crucial for accessing a wide range of derivatives.

Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles at specific positions on the ring.

Building Block in Complex Synthesis: this compound serves as a key intermediate in the synthesis of more elaborate heterocyclic systems. For instance, the amino derivative can be further functionalized to construct fused ring systems.

Applications in Organic Synthesis

The versatility of this compound makes it a valuable tool in organic synthesis.

Precursor for Substituted Pyridines: It is a key starting material for the synthesis of a variety of substituted pyridines. The ability to modify both the nitro and phenyl groups allows for the creation of a library of compounds with diverse functionalities.

Synthesis of Other Heterocyclic Compounds: Through multi-step reaction sequences, this compound can be used to construct other heterocyclic frameworks, which are prevalent in many biologically active molecules.

Cross-Coupling Reactions: The pyridine ring can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, further expanding its synthetic utility.

Role in the Development of Functional Materials

The unique electronic properties of this compound and its derivatives make them attractive components for functional materials.

Incorporation into Polymers: Derivatives of this compound can be incorporated into polymer backbones to modify the material's properties. researchgate.net The introduction of this moiety can influence factors such as thermal stability, conductivity, and optical characteristics.

Optical and Electronic Properties: The presence of the nitro group, a strong electron-withdrawing group, and the phenyl group can lead to interesting photophysical properties, including fluorescence. nih.gov These properties are being investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. wikipedia.org

Nonlinear Optics: Some nitropyridine derivatives have shown potential for applications in nonlinear optics, a field focused on the interaction of light with materials to produce new light frequencies. ntu.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B156224 3-Nitro-2-phenylpyridine CAS No. 134896-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEALTJGFPPNOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376451
Record name 3-nitro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134896-35-8
Record name 3-nitro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 3 Nitro 2 Phenylpyridine and Its Structural Analogues

Classical and Modern Nitration Strategies

The introduction of a nitro group onto a pyridine (B92270) ring, particularly when a phenyl substituent is present, requires specific strategies to control regioselectivity and achieve satisfactory yields. Both classical and modern methods have been developed to address the challenges posed by the electron-deficient nature of the pyridine ring.

Dinitrogen Pentoxide-Mediated Protocols for 3-Nitropyridine (B142982) Synthesis

A significant method for the nitration of pyridines involves the use of dinitrogen pentoxide (N₂O₅). ntnu.no This reagent, often in a solution of an organic solvent like dichloromethane (B109758) or in liquid sulfur dioxide, serves as a potent nitrating agent. ntnu.noepa.gov The reaction mechanism proceeds through a series of well-studied intermediates.

Initially, dinitrogen pentoxide reacts with pyridine to form an N-nitropyridinium salt, such as N-nitropyridinium nitrate (B79036). rsc.org This intermediate is then treated with a nucleophile, commonly an aqueous solution of sodium bisulfite (NaHSO₃). ntnu.no The bisulfite anion attacks the N-nitropyridinium cation at the 2- or 4-position, leading to the formation of transient dihydropyridine (B1217469) intermediates, namely N-nitro-1,2-dihydropyridine-2-sulfonate and N-nitro-1,4-dihydropyridine-4-sulfonate. ntnu.norsc.org

Table 1: Key Intermediates in Dinitrogen Pentoxide-Mediated Nitration of Pyridine

Intermediate NameFormula/DescriptionRole in Mechanism
N-Nitropyridinium nitrateC₅H₅N(NO₂)⁺NO₃⁻Initial product of pyridine and DNP reaction. rsc.org
N-nitro-1,4-dihydropyridine-4-sulfonic acidC₅H₆N(NO₂)SO₃HTransient species formed by nucleophilic attack of bisulfite. rsc.org
N-nitro-1,2-dihydropyridine-2-sulfonic acidC₅H₆N(NO₂)SO₃HTransient species formed by nucleophilic attack of bisulfite. rsc.org

Catalytic Nitration Approaches (e.g., Ruthenium-catalyzed C-H nitration)

Modern synthetic methods are increasingly focused on catalytic C-H activation for the functionalization of aromatic rings, offering an alternative to classical electrophilic substitution. Ruthenium-catalyzed reactions have been particularly noteworthy in directing functional groups to specific positions. While direct ruthenium-catalyzed C-H nitration of 2-phenylpyridine (B120327) is an area of ongoing research, related functionalizations provide significant mechanistic insight.

For instance, ruthenium(II) complexes have been successfully employed for the meta-sulfonation of 2-phenylpyridines. acs.orgnih.gov In this process, the 2-pyridyl group acts as a directing group, facilitating the formation of a stable cyclometalated ruthenium-carbon sigma (σ) bond. acs.orgrsc.org This chelation strongly influences the electronic properties of the phenyl ring, directing subsequent electrophilic attack to the meta position relative to the C-N bond of the pyridine and para to the newly formed Ru-C bond. acs.org This catalytic strategy allows for regioselectivity that is not typically achieved through standard electrophilic substitution. acs.org

Photocatalysis using complexes like Ru(bpy)₃₂ under blue light has also emerged as a method for the site-selective ipso-nitration of aryl germanes, demonstrating the versatility of ruthenium catalysts in C-N bond formation. acs.org These catalytic systems highlight a pathway for developing selective C-H nitration reactions for substrates like 2-phenylpyridine.

Regioselective Nitration Mechanisms in Phenylpyridine Systems

The regioselectivity of nitration in phenylpyridine systems is determined by the interplay of the electronic effects of the two aromatic rings. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring and making substitution on the pyridine moiety difficult.

Consequently, in the nitration of 2-phenylpyridine, the electrophilic attack primarily occurs on the phenyl ring. Kinetic studies have shown that 2-phenylpyridine reacts as its conjugate acid during nitration. rsc.org The pyridinium (B92312) group acts as a deactivating, meta-directing group. Therefore, the nitro group is directed to the meta-position (3'-position) of the phenyl ring. The formation of 3-nitro-2-phenylpyridine, where the nitro group is on the pyridine ring itself, requires specialized methods like the dinitrogen pentoxide protocol, which circumvents direct electrophilic attack on the deactivated ring by proceeding through dihydropyridine intermediates. ntnu.norsc.org

Multicomponent Reaction (MCR) Pathways to Nitropyridines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. These reactions are central to green chemistry as they often reduce waste, minimize reaction steps, and improve atom economy.

Synthesis of 5-Nitropyridines via Dihydropyridine Intermediates

A prominent MCR for synthesizing substituted pyridines is the Hantzsch dihydropyridine synthesis. frontiersin.orgnih.gov This reaction can be adapted to produce nitropyridines by using a nitro-functionalized starting material. A common strategy involves the four-component reaction of a nitro-ketone (such as 2-nitroacetophenone), an aldehyde, a β-dicarbonyl compound, and an ammonia (B1221849) source (typically ammonium (B1175870) acetate). fao.orgresearchgate.net

The reaction proceeds through the initial formation of a 1,4-dihydropyridine (B1200194) (DHP) intermediate. researchgate.net For example, the reaction of 2-nitroacetophenone, formaldehyde, a β-dicarbonyl compound, and ammonium acetate (B1210297) yields 4-unsubstituted 5-nitro-6-phenyl-1,4-dihydropyridine derivatives. These DHP intermediates are then aromatized in a subsequent oxidation step to furnish the final 5-nitropyridine products. fao.orgresearchgate.net This oxidation can be achieved using various oxidizing agents. nih.gov This two-stage, one-pot approach provides access to complex, highly substituted nitropyridines that would be difficult to obtain through classical methods. fao.orgresearchgate.net

Table 2: Example of a Four-Component Reaction for 5-Nitropyridine Synthesis

Component 1Component 2Component 3Component 4IntermediateFinal Product
2-Nitroacetophenone fao.orgAldehyde fao.orgβ-Dicarbonyl Compound fao.orgAmmonium Acetate fao.orgSubstituted 5-nitro-1,4-dihydropyridine fao.orgSubstituted 5-nitropyridine fao.org

Expedited and Atom-Economical MCR Protocols

These protocols are also lauded for their atom economy, maximizing the incorporation of atoms from the starting materials into the final product and minimizing waste. nih.gov The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of these synthetic routes. frontiersin.orgnih.gov The development of MCRs under solvent-free or green solvent conditions continues to be an active area of research, aiming to create even more environmentally benign synthetic pathways to valuable heterocyclic compounds like nitropyridines. frontiersin.orgresearchgate.net

Ring Transformation Methodologies for 3-Substituted Nitropyridines

Ring transformation has proven to be a valuable method for synthesizing functionalized compounds that are otherwise difficult to obtain. nih.gov This "scrap and build" approach allows for the construction of new ring systems from existing ones. nih.gov

A notable method for synthesizing nitropyridines is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govnih.gov This pyridone derivative is an excellent substrate for nucleophilic-type ring transformations due to its high electron deficiency and the presence of a good leaving group. nih.gov In this reaction, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govencyclopedia.pub

The reaction involves treating the dinitropyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate, to yield various substituted nitropyridines. nih.govnih.gov For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with aromatic ketones in the presence of ammonia can produce 2-arylated 5-nitropyridines. researchgate.net

Table 1: Three-Component Ring Transformation of Dinitropyridone with Ketones and Ammonia encyclopedia.pub

Ketone Product Yield
Acetophenone 3-Nitro-6-phenylpyridine 81%
Propiophenone 2-Methyl-5-nitro-3-phenylpyridine 72%

Data sourced from a study on TCRT using dinitropyridine, ketones, and ammonia. encyclopedia.pub

When the reaction is performed with aliphatic ketones and ammonium acetate, it can lead to a mixture of nitropyridines and nitroanilines. encyclopedia.pub This highlights the versatility of the dinitropyridone substrate in generating diverse molecular scaffolds.

A significant challenge in pyridine chemistry is the direct alkylation or arylation at the β-position (C-3). acs.org Traditional methods often suffer from harsh conditions or poor regioselectivity. acs.org An alternative and more practical approach involves the three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium acetate. researchgate.netnih.govfigshare.com

This method provides a facile, one-step synthesis of 3-alkylated or 3-arylated 5-nitropyridines under mild conditions. acs.org A key advantage of this strategy is that the substituent at the 3-position can be easily varied by simply changing the aldehyde used in the reaction. acs.orgnih.gov Furthermore, the use of solid ammonium acetate as the nitrogen source makes the procedure more user-friendly compared to methods requiring ammonia solutions. acs.orgnih.gov

Table 2: Synthesis of 3-Substituted 5-Nitropyridines via TCRT acs.org

Aldehyde 3-Substituent Product Yield
Benzaldehyde Phenyl 3-Nitro-5-phenylpyridine 85%
4-Chlorobenzaldehyde 4-Chlorophenyl 3-(4-Chlorophenyl)-5-nitropyridine 82%
Isovaleraldehyde Isobutyl 3-Isobutyl-5-nitropyridine 75%

Data illustrates the versatility of the TCRT method for synthesizing a range of 3-alkylated/arylated 5-nitropyridines. acs.org

Directed C-H Functionalization for Substituted Phenylpyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for creating carbon-carbon bonds, avoiding the need for pre-functionalized starting materials.

Copper-catalyzed reactions offer a cost-effective and versatile tool for the synthesis of nitrogen-containing heterocycles. nih.govrsc.org For example, quinoline (B57606) derivatives can be synthesized through a copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters. rsc.org Similarly, copper catalysis facilitates the synthesis of quinindolines through a dual cyclization process. mdpi.comnih.gov In these reactions, the copper catalyst promotes the formation of C-N and C-C bonds in a cascade process. rsc.org

By analogy, copper-catalyzed cyclization methods could be envisioned for the synthesis of nitrophenylpyridines. A hypothetical pathway might involve the copper-catalyzed coupling of a substituted aminonitropyridine with a suitable phenyl-containing synthon, followed by an intramolecular cyclization to form the desired phenylpyridine framework. The efficiency of copper catalysts in promoting such cyclizations in related systems, like quinazoline (B50416) synthesis, suggests their potential applicability in constructing complex nitrophenylpyridine structures. rsc.org

A sustainable and efficient method for the ortho-C-H functionalization of 2-phenylpyridines is palladaelectro-catalyzed monoarylation. rsc.org This technique combines metal catalysis with electrochemistry to achieve selective C-H activation, avoiding the need for stoichiometric chemical oxidants. rsc.org

The reaction utilizes arenediazonium salts as the aryl source to functionalize 2-phenylpyridine derivatives with high ortho-selectivity. rsc.org It proceeds under exceedingly mild conditions and demonstrates a broad substrate scope, tolerating both electron-withdrawing and electron-donating groups on either the pyridine or the phenyl moiety. rsc.org Mechanistic studies suggest that the process involves the electrochemical recycling of the palladium catalyst and the formation of aryl radicals through the cathodic reduction of the arenediazonium salts. rsc.org

Table 3: Palladaelectro-catalyzed Ortho-Arylation of 2-Phenylpyridine rsc.org

Aryl Diazonium Salt Substituent Product Yield
4-Acetyl 2-(2-(4-Acetylphenyl)phenyl)pyridine 65%
4-Nitro 2-(2-(4-Nitrophenyl)phenyl)pyridine 58%
4-Methoxy 2-(2-(4-Methoxyphenyl)phenyl)pyridine 70%

Selected examples from the study on palladaelectro-catalyzed ortho-C-H-monoarylation of 2-phenylpyridines. rsc.org

Green Chemistry Principles in Nitropyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov These principles are increasingly being applied to the synthesis of complex molecules like nitropyridines.

Key green chemistry principles relevant to the discussed syntheses include:

Waste Prevention : Methods like C-H functionalization are inherently less wasteful as they avoid the pre-functionalization of substrates, reducing synthetic steps and byproducts. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Ring transformations and C-H activation reactions often exhibit higher atom economy than classical cross-coupling reactions that require stoichiometric organometallic reagents.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.orgnih.gov The copper- and palladium-catalyzed reactions described (Sections 2.4.1 and 2.4.2) are prime examples, where small amounts of a metal catalyst can facilitate thousands of transformations, reducing waste and energy requirements. rsc.org

Safer Solvents and Auxiliaries : Green chemistry encourages the use of safer solvents. acs.orghuarenscience.com While many of the described syntheses still use organic solvents, the development of reactions in greener media like water is an ongoing goal in synthetic chemistry. nih.gov

Design for Energy Efficiency : Electrochemical methods, such as the palladaelectro-catalyzed arylation, can often be performed at ambient temperature and pressure, reducing the energy demands of the synthesis compared to reactions requiring high temperatures. rsc.org

By integrating these principles, chemists can develop more sustainable and environmentally benign routes to valuable compounds like this compound and its analogues.

Advanced Computational and Theoretical Investigations of 3 Nitro 2 Phenylpyridine Molecular Systems

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometric and energetic properties of molecular systems. Its application to 3-Nitro-2-phenylpyridine and related compounds provides crucial insights into their conformational preferences.

Torsional Energy Barriers and Equilibrium Geometries of Phenylpyridines

The parent compound, 2-phenylpyridine (B120327), has been the subject of several computational studies to determine its preferred conformation. These studies consistently show that the molecule is not planar in its ground state. The phenyl and pyridine (B92270) rings are twisted with respect to each other by a dihedral angle of approximately 21-23 degrees. nih.govelsevierpure.comnih.gov This twisted geometry represents a compromise between two opposing forces: the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogen on the phenyl ring and the hydrogen at the 3-position of the pyridine ring, which favors a more twisted conformation.

The energy required to rotate the phenyl ring relative to the pyridine ring, known as the torsional energy barrier, has also been computationally investigated for 2-phenylpyridine. The barrier to achieving a planar conformation is relatively low, estimated to be around 1 kcal/mol. elsevierpure.com This indicates a degree of conformational flexibility in the molecule.

Influence of Nitro Substitution on Molecular Conformation

The introduction of a nitro group at the 3-position of the pyridine ring in this compound is expected to significantly alter its conformational preferences compared to the unsubstituted 2-phenylpyridine. The nitro group is not only strongly electron-withdrawing but also possesses considerable steric bulk.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the distribution and energies of its electrons, which can be effectively described by Frontier Molecular Orbital (FMO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity and electronic transitions.

HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO. This is because the LUMO in nitroaromatic compounds is often localized on the nitro group and the π-system of the aromatic ring. nih.gov

Consequently, the HOMO-LUMO gap in this compound is predicted to be smaller compared to 2-phenylpyridine, suggesting increased chemical reactivity. researchgate.net This smaller energy gap would also lead to a red-shift (a shift to longer wavelengths) in the electronic absorption spectrum, as less energy is required to promote an electron from the HOMO to the LUMO. The electronic transitions would likely be of π-π* character, involving the aromatic systems, and potentially n-π* transitions associated with the nitro group and the pyridine nitrogen.

Orbital Interactions Governing Planarity and Twisting

The balance between planarity and twisting in 2-phenylpyridine is governed by the interplay of π-conjugation and steric repulsion, which is reflected in the orbital interactions. nih.gov In the planar conformation, maximum overlap between the p-orbitals of the two rings allows for delocalization of π-electrons, which is a stabilizing interaction. However, this is counteracted by repulsive interactions between filled orbitals, primarily the steric clash between adjacent C-H bonds.

In this compound, the introduction of the nitro group introduces additional orbital interactions. The electron-withdrawing nature of the nitro group modifies the electronic distribution in the pyridine ring, which in turn affects the π-π interactions with the phenyl ring. The lone pairs on the oxygen atoms of the nitro group can also participate in through-space interactions with the phenyl ring, further influencing the preferred conformation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. nih.gov For this compound, TD-DFT calculations would be instrumental in predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Based on the electronic structure analysis, the UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. The exact positions and intensities of these bands would be dependent on the molecular conformation and the solvent environment. Computational studies on related nitro-containing heterocyclic compounds have demonstrated good agreement between TD-DFT predicted spectra and experimental measurements, supporting the utility of this approach for this compound. nih.gov

Applications of 3 Nitro 2 Phenylpyridine in Synthetic Organic Transformations

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The structure of 3-nitro-2-phenylpyridine serves as a valuable starting point for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. This is primarily achieved by first reducing the nitro group to an amine, which then participates in cyclization reactions.

Synthesis of Azaindoles and Imidazopyridines

The reduction of this compound yields 2-phenyl-3-aminopyridine, a key intermediate for building fused nitrogen-containing heterocycles. This aminopyridine is a precursor for the synthesis of azaindoles and imidazopyridines.

Azaindoles , which are isosteres of indoles, are important in drug discovery. rsc.org The synthesis of 7-azaindoles, for example, can be accomplished from 2-aminopyridine (B139424) precursors through coupling with alkynes followed by cyclization. nih.govrsc.org Various methods, including those using acidic conditions or metal catalysts like rhodium, have been developed for this transformation. nih.govrsc.org

Imidazopyridines are another class of heterocyclic compounds with significant biological activity. bio-conferences.org The synthesis of imidazo[1,2-a]pyridines is commonly achieved through the condensation of 2-aminopyridines with various partners like α-haloketones, aldehydes, or nitroolefins. bio-conferences.orgorganic-chemistry.orgacs.org Catalyst-free methods and those employing catalysts such as copper or iodine have been reported to facilitate these cyclization reactions. organic-chemistry.orgrsc.org

A general two-step approach to these frameworks is outlined below:

Reduction: Catalytic hydrogenation of this compound to form 2-phenyl-3-aminopyridine.

Cyclization: Reaction of the resulting aminopyridine with appropriate reagents to construct the fused ring.

Target HeterocycleGeneral Reagents for Cyclization
AzaindolesAlkynes, α-halo-ketones
Imidazopyridinesα-haloketones, Aldehydes, Nitroolefins

Construction of Quindolines and other Fused Rings

Quindoline, an indolo[3,2-b]quinoline, and its derivatives are another class of fused heterocycles accessible from aminopyridine precursors. The synthesis can involve the N-arylation of an aminoquinoline followed by an oxidative cyclization. researchgate.net While direct synthesis from this compound is not explicitly detailed, the derived 2-phenyl-3-aminopyridine can, in principle, serve as a precursor to related fused systems through appropriate annulation strategies.

Intermediate for δ-Carbolines and Carbazolones

δ-Carbolines (10H-Indolo[3,2-b]quinoline) represent a specific isomer of the carboline family. researchgate.net Syntheses of these structures have been developed from both pyridine (B92270) and indole (B1671886) derivatives. researchgate.netnih.gov For instance, δ-carbolines can be formed from the reaction of ethoxypyran with hydroxylamine. researchgate.net The strategic use of 2-phenyl-3-aminopyridine, obtained from the reduction of this compound, can be envisioned in building the δ-carboline skeleton.

Carbazolones and the broader carbazole (B46965) family are often synthesized via the reductive cyclization of 2-nitrobiphenyls, a reaction known as the Cadogan cyclization. acs.orgacs.orgorganicreactions.org This reaction typically employs a trivalent phosphorus reagent, like triphenylphosphine, to deoxygenate the nitro group, which then allows for the cyclization to form the carbazole ring. acs.orgscite.ai The reaction of 2-aryl-3-nitropyridines via a Cadogan-type reaction has been shown to lead to δ-carbolines, with carbazole derivatives sometimes forming as side products through a ring-opening and recyclization mechanism. researchgate.net

ReactionReactantReagentProduct
Cadogan Cyclization2-NitrobiphenylTriphenylphosphineCarbazole

This suggests that under specific conditions, this compound could undergo an intramolecular reductive cyclization to yield a derivative of δ-carboline or potentially a carbazolone.

Functional Group Transformations of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into other useful groups, significantly expanding its synthetic utility.

Catalytic Hydrogenation to Amino Pyridines

The most common and synthetically valuable transformation of the nitro group is its reduction to an amino group. This is typically achieved through catalytic hydrogenation. orgsyn.orgorgsyn.org This reaction converts this compound into 2-phenyl-3-aminopyridine, a versatile intermediate for further synthesis.

The hydrogenation is generally carried out using hydrogen gas in the presence of a metal catalyst. libretexts.orglibretexts.org Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. nih.gov The reaction conditions, such as solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. nih.gov

Typical Catalytic Hydrogenation Conditions:

CatalystHydrogen SourceSolvent
Palladium on Carbon (Pd/C)H₂ gasEthanol, Acetic Acid
Platinum(IV) oxide (PtO₂)H₂ gasEthanol, Acetic Acid
Raney NickelH₂ gasEthanol

Derivatization via Nitro Group Displacement

The nitro group can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgyoutube.comyoutube.com This allows for the direct introduction of various nucleophiles onto the pyridine ring. For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be electron-deficient, a condition fulfilled by the presence of the nitrogen atom in the pyridine ring and further enhanced by the electron-withdrawing nitro group. libretexts.orgstackexchange.com

Strategic Use in C-H Bond Functionalization as Directing Groups

The 2-phenylpyridine (B120327) scaffold is a cornerstone in the field of transition-metal-catalyzed C-H bond functionalization, serving as a highly effective directing group. The nitrogen atom of the pyridine ring coordinates to a metal center, positioning it to selectively activate and functionalize a C-H bond at the ortho position of the phenyl ring. This chelation-assisted strategy has become a powerful tool for the direct conversion of C-H bonds into new C-C, C-N, and C-O bonds, avoiding the need for pre-functionalized substrates. rsc.org

While specific studies detailing the use of this compound as a directing group are not extensively documented, the electronic influence of substituents on the directing group's efficacy is a well-established principle. The introduction of a nitro group (-NO₂) at the 3-position of the pyridine ring is expected to significantly modulate its electronic properties. The nitro group is a potent electron-withdrawing group, which reduces the electron density on the pyridine ring. nih.gov

Research into palladium-catalyzed C-H acetoxylation has shown that electron-withdrawing substituents on the pyridine directing group can accelerate the transformation. nih.gov This suggests that the strongly electron-withdrawing nitro group in this compound could enhance the rate of certain C-H functionalization reactions. The reduced electron density on the pyridine nitrogen may influence the stability of the key cyclometalated intermediate, a critical step in the catalytic cycle. A plausible mechanism involves the coordination of the pyridine nitrogen to a Pd(II) catalyst, followed by chelate-directed C-H activation to form a cyclopalladated intermediate. nih.gov Subsequent oxidative addition, reductive elimination, or other steps then lead to the functionalized product.

The table below, derived from studies on substituted benzylpyridines, illustrates how modifying the electronic nature of the pyridine ring impacts reaction outcomes, providing a model for the expected behavior of a nitro-substituted analogue.

Table 1: Effect of Pyridine Ring Substituents on Pd-Catalyzed C-H Acetoxylation of Benzylpyridines

Entry Pyridine Substituent (X) Electronic Nature Product Yield (%)
1 4-OMe Electron-Donating 70
2 4-Me Electron-Donating 78
3 H Neutral 87
4 4-Cl Electron-Withdrawing 88
5 4-CF₃ Strongly Electron-Withdrawing 93

Data represents isolated yields for the mono-acetoxylated product under optimized conditions (1 mol % Pd(OAc)₂, 1.02 equiv PhI(OAc)₂ in AcOH/Ac₂O at 100 °C). This data illustrates the general principle that electron-withdrawing groups on the pyridine directing group can enhance yields in this specific transformation.

Building Blocks for Organometallic Ligands and Complexes

The 2-phenylpyridine (ppy) framework is a privileged ligand in the synthesis of highly luminescent organometallic complexes, particularly with heavy metals like iridium(III) and platinum(II). acs.orgmdpi.com These complexes, often of the general form [Ir(C^N)₂(N^N)]⁺ or [Pt(C^N)(N^N)X], are central to the development of organic light-emitting diodes (OLEDs), chemical sensors, and photoredox catalysts due to their robust photophysical properties. rsc.orgmdpi.com

This compound serves as a valuable building block for a new class of these complexes, where the nitro group acts as a powerful electronic-tuning substituent. The synthesis typically involves the reaction of the corresponding cyclometalated iridium or platinum chloro-bridged dimer with the desired ancillary ligand. mdpi.com The introduction of the strongly electron-withdrawing nitro group onto the 2-phenylpyridine ligand has a profound impact on the electronic structure and, consequently, the photophysical properties of the resulting metal complex. nih.gov

The nitro group significantly lowers the energy of the ligand's π* orbitals. In an iridium(III) complex, this modification primarily affects the Lowest Unoccupied Molecular Orbital (LUMO), which is typically localized on the C^N ligand. This leads to a smaller HOMO-LUMO energy gap, resulting in a red-shift of the complex's emission color compared to the unsubstituted [Ir(ppy)₃] parent complex. nih.gov By strategically placing such electron-withdrawing groups, chemists can fine-tune the emission wavelength from blue to green and red, tailoring the material for specific applications. rsc.org

The table below shows experimental data for various substituted 2-phenylpyridine iridium(III) complexes, demonstrating the powerful effect of ligand modification on photophysical properties. While data for the 3-nitro derivative is not included, the trend provides a strong basis for predicting its behavior.

Table 2: Photophysical Properties of Iridium(III) Complexes with Substituted 2-Phenylpyridine Ligands

Complex C^N Ligand (ppy derivative) Ancillary Ligand (A) Emission Max (nm)
Ir1 2,4-diphenylpyridine acetylacetonate 502
Ir2 2,4-diphenylpyridine picolinate 512
Ir3 4-(4-methoxyphenyl)-2-phenylpyridine acetylacetonate 506
Ir4 4-(4-methoxyphenyl)-2-phenylpyridine picolinate 516
Ir5 2-phenyl-4-(o-tolyl)pyridine acetylacetonate 520

Data shows emission maxima in dichloromethane (B109758) solution at room temperature. The variation in emission demonstrates the tunability achieved by modifying the 2-phenylpyridine ligand structure.

The use of this compound as a building block thus opens avenues to novel organometallic complexes with tailored electronic and photophysical characteristics, expanding the toolbox for designing advanced functional materials. nih.govfrontiersin.org

Role of 3 Nitro 2 Phenylpyridine and Its Derivatives in Medicinal Chemistry and Biological Research

Scaffold Design for Pharmacologically Active Agents

The 3-Nitro-2-phenylpyridine core structure serves as a versatile scaffold in the development of various bioactive molecules. Its chemical properties, including the electron-withdrawing nature of the nitro group and the aromatic system of the phenyl and pyridine (B92270) rings, allow for diverse chemical modifications to modulate biological activity.

Development of Inhibitors (e.g., Janus Kinase 2, SSAO, HIV Integrase)

While direct studies on this compound as an inhibitor for Janus Kinase 2 (JAK2), Semicarbazide-Sensitive Amine Oxidase (SSAO), and HIV integrase are not extensively documented, the broader class of nitropyridines has shown significant promise in these areas.

Janus Kinase 2 (JAK2) Inhibitors: The JAK family of non-receptor tyrosine kinases, particularly JAK2, are crucial mediators of cytokine signaling. nih.gov Dysregulation of JAK2 activity is linked to various myeloproliferative neoplasms and immune diseases, making it a key therapeutic target. nih.govnih.gov Research has demonstrated that nitropyridine derivatives are valuable precursors in the synthesis of potent JAK2 inhibitors. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized as a starting material in the creation of a number of powerful JAK2 inhibitors. nih.gov This highlights the potential of the nitropyridine scaffold in designing molecules that can fit into the ATP-binding site of the JAK2 protein, thereby inhibiting its function. nih.gov

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: SSAO, a membrane-bound enzyme found in various mammalian tissues, is implicated in inflammatory processes. nih.govnih.gov Consequently, inhibitors of SSAO are of therapeutic interest. Substituted 3-nitropyridines have been successfully employed as precursors in the synthesis of SSAO inhibitors. nih.gov The synthetic route often involves modifications of the 3-nitropyridine (B142982) core to produce compounds that can effectively and selectively inhibit SSAO activity. nih.govnih.gov

HIV Integrase Inhibitors: HIV integrase is a critical enzyme for the replication of the human immunodeficiency virus (HIV) as it facilitates the integration of the viral genome into the host cell's DNA. nih.gov Inhibitors of this enzyme are a key component of antiretroviral therapy. Studies have shown that nitro-containing heterocyclic compounds can act as HIV-1 inhibitors. For example, a series of 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been found to block HIV-1 replication through a multitarget mechanism that includes the inhibition of HIV integrase. nih.gov This suggests that the nitro-functionalized heterocyclic scaffold, a category to which this compound belongs, has the potential for the development of novel anti-HIV agents.

Antimicrobial and Antifungal Activity of Derivatives

The this compound scaffold has been associated with significant antimicrobial and antifungal properties. The presence of the nitro group is often crucial for this activity, as it can be bioreduced to form reactive intermediates that are toxic to microbial cells.

Antimicrobial Activity: Research has shown that this compound exhibits activity against various bacterial strains. The mechanism of action is believed to involve the modulation of enzymes and receptors within the bacteria. Studies on related nitro-salicylaldehyde thiosemicarbazone zinc(II) complexes have demonstrated that the position of the nitro group on the phenyl ring can significantly alter the antimicrobial activity against strains like Klebsiella pneumoniae and Salmonella typhimurium. mdpi.comsigmaaldrich.com

Antitubercular and Antiparasitic Potential

Nitro-containing heterocyclic compounds are a well-established class of agents with potent activity against Mycobacterium tuberculosis and various parasites.

Antitubercular Activity: The success of nitroimidazole drugs like delamanid (B1670213) and pretomanid (B1679085) in treating multidrug-resistant tuberculosis has spurred interest in other nitro-containing scaffolds. These drugs are pro-drugs that are activated by a deazaflavin-dependent nitroreductase in mycobacteria. nih.gov Studies on 2-nitroimidazopyrazinones have shown that modifications to the aryl substituent can lead to improved antitubercular activity and solubility. Specifically, the replacement of a terminal phenyl group with a pyridine ring has been shown to enhance solubility while maintaining or improving potency. Research on 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles has confirmed that the presence of both nitro groups is essential for high antitubercular activity through the nitroreductase activation pathway. nih.gov

Antiparasitic Potential: Nitro-based compounds have also demonstrated significant potential in combating parasitic diseases. For example, 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines have been identified as potent antitrypanosomatid molecules that are bioactivated by type 1 nitroreductases. Derivatives of 2-nitroimidazopyrazinones have also shown promising activity against parasites like Giardia lamblia and Entamoeba histolytica. Furthermore, trifluoromethylated pyrazole (B372694) derivatives containing a nitro group have exhibited antiparasitic effects against Leishmania amazonensis.

Anticancer Activity of Cyclometalated Iridium/Platinum Complexes

The 2-phenylpyridine (B120327) ligand is a classic cyclometalating ligand used in the design of iridium(III) and platinum(II) complexes for anticancer applications. While specific studies on this compound in this context are emerging, the broader class of phenylpyridine-based complexes has shown significant promise.

Iridium(III) Complexes: Cyclometalated iridium(III) complexes containing 2-phenylpyridine and its derivatives have been extensively studied as anticancer agents. nih.govnih.govnih.gov These complexes can induce apoptosis in cancer cells through various mechanisms, including targeting mitochondria and inducing DNA damage. nih.govnih.gov One study highlighted that iridium(III) complexes synthesized with this compound exhibited enhanced cytotoxicity against human leukemia cells when compared to cisplatin. These complexes often show high selectivity for cancer cells over normal cells. nih.gov

Platinum(II) Complexes: Platinum(II) complexes with cyclometalated 2-phenylpyridine ligands have demonstrated high cytotoxicity against cisplatin-resistant cancer cells. sigmaaldrich.com The mode of action of these complexes can be tuned by modifying the ancillary ligands, leading to compounds that can overcome the side effects associated with traditional platinum-based drugs. Research on platinum(II) complexes with various 2-phenylpyridine derivatives has shown significant anticancer activity against a range of human cancer cell lines.

Insecticidal Activity of Substituted Phenylpyridine Compounds

Substituted phenylpyridine compounds have been recognized for their potent insecticidal properties. The this compound scaffold, in particular, has shown high efficacy against several agricultural pests.

Research has demonstrated that this compound is an effective insecticide against pests such as Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Studies have reported up to 100% inhibition of these pests at a concentration of 500 mg/L. The mechanism of action is thought to involve the disruption of key biological processes in the target organisms. A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties also exhibited high insecticidal activities against Mythimna separata. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

The presence and position of the nitro group are critical for many of the observed biological activities. For instance, in antitubercular nitroimidazoles, the position of the nitro group is essential for activation by mycobacterial enzymes. nih.gov Similarly, for antimicrobial zinc complexes, altering the nitro group's position on the phenyl ring significantly impacts their activity spectrum. mdpi.comsigmaaldrich.com

In the context of insecticidal activity, SAR studies on 2-phenylpyridine derivatives have shown that substituents on the benzene (B151609) ring play a key role. For example, the presence of a methoxy (B1213986) group in the second position or chlorine, trifluoromethyl, and trifluoromethoxy groups in the third position of the benzene ring resulted in optimal insecticidal activity. sigmaaldrich.com

For anticancer cyclometalated complexes, the nature of the ancillary ligands coordinated to the metal center, along with the substituents on the phenylpyridine scaffold, dictates the cytotoxicity and mechanism of action. In the case of antiparasitic compounds, the introduction of bulky groups at the para position of the phenyl ring in trifluoromethylated pyrazole hybrids was found to enhance their antiparasitic effects.

The following table provides a summary of the structure-activity relationships for various biological activities of this compound and its derivatives.

Biological ActivityKey Structural Features Influencing Activity
Antitubercular Position of the nitro group is critical for bioactivation. nih.gov
Antiparasitic Bulky substituents on the phenyl ring can enhance activity.
Antimicrobial The position of the nitro group on the aromatic ring alters activity. mdpi.comsigmaaldrich.com
Anticancer Ancillary ligands and substituents on the phenylpyridine ring modulate cytotoxicity.
Insecticidal Substituents on the benzene ring (e.g., methoxy, chloro, trifluoromethyl) are crucial for efficacy. sigmaaldrich.com

Exploration as Bioisosteres and Privileged Structures

The concept of bioisosterism, the substitution of a molecule's fragments with other groups having similar physical or chemical properties, is a cornerstone of modern drug design. ipinnovative.com This strategy aims to enhance potency, improve selectivity, alter pharmacokinetics, or reduce toxicity. ipinnovative.comnih.gov The 2-phenylpyridine scaffold, the core of this compound, is a subject of interest in this area, particularly as a bioisostere for other aromatic systems.

In medicinal chemistry, phenyl rings are common, but their metabolic liabilities can sometimes be problematic. drughunter.com Heterocyclic rings, such as pyridine, are often explored as replacements. ipinnovative.com The 2-phenylpyridine moiety itself can be seen as a bioisosteric replacement for other bicyclic aromatic systems. Furthermore, the pyridine component can be modified, with pyridones (2-pyridone or 4-pyridone) being employed as bioisosteres for phenyls and pyridines. nih.gov These changes can introduce new hydrogen bonding capabilities and modulate properties like lipophilicity and metabolic stability. nih.gov The introduction of the nitro group at the 3-position further modifies the electronic properties of the scaffold, making this compound a unique building block for exploring structure-activity relationships.

The table below illustrates potential bioisosteric relationships relevant to the 2-phenylpyridine core.

Original Scaffold Bioisosteric Replacement Potential Advantages of Replacement Reference
Biphenyl2-PhenylpyridineImproved solubility, altered metabolic profile, introduction of hydrogen bond acceptor. nih.gov
PhenylPyridoneIntroduction of hydrogen bond donor/acceptor capabilities, modulation of lipophilicity. nih.gov
2-Phenyl-indole2-PhenylpyridineAltered geometric and electronic properties, potential for different target interactions. rsc.org

A "privileged structure" is a molecular framework that can bind to multiple, often unrelated, biological targets, making it a valuable starting point for developing new drugs. rsc.orgnih.gov While this compound itself is not extensively documented as a privileged structure, related scaffolds like 3-phenylcoumarins and 2-phenyl-indoles are considered as such. rsc.orgmdpi.com The 2-phenylpyridine framework is a key component in various biologically active compounds, suggesting its potential as a privileged scaffold. mdpi.com Its ability to present a phenyl group and a pyridine ring in a specific, semi-rigid orientation allows for diverse interactions with biological macromolecules. The functionalization at the 3-position with a nitro group adds a strong electron-withdrawing and hydrogen bond-accepting group, which can be crucial for specific target recognition. The versatility of this scaffold allows for the generation of large libraries of compounds with diverse biological activities, a hallmark of privileged structures. researchgate.net

Design of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active compound that is metabolized (converted) into its active form within the body. This strategy is employed to overcome various pharmaceutical challenges, including poor solubility, chemical instability, inadequate permeability, or to achieve targeted delivery. nih.govnih.gov

For a compound like this compound or its active derivatives, several prodrug strategies could be envisioned. If a derivative contains a hydroxyl or amino group (which can be formed by reducing the nitro group), it could be conjugated to a carrier molecule via a cleavable linker, such as an ester or an amide. This linkage would be designed to be stable in the general circulation but cleaved by specific enzymes (e.g., esterases, peptidases) that are abundant at the target site, such as within a tumor.

Another advanced approach is targeted delivery, which aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing systemic toxicity. nih.gov This can be achieved by attaching the drug to a targeting moiety.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): In this two-step approach, an antibody-enzyme conjugate is first administered to localize at the tumor site. Subsequently, a non-toxic prodrug is given, which is then converted into a potent cytotoxic agent by the localized enzyme. nih.gov A derivative of this compound could be designed as the prodrug component in such a system.

Gene-Directed Enzyme Prodrug Therapy (GDEPT): Also known as suicide gene therapy, this method involves introducing a gene into cancer cells that codes for a non-human enzyme. A prodrug that is a substrate for this specific enzyme is then administered, leading to selective activation of the drug only within the gene-modified cancer cells. nih.gov

The table below outlines some general prodrug strategies that could be applicable to functionalized derivatives of the this compound scaffold.

Prodrug Strategy Targeting Principle Potential Linkage Activation Mechanism Reference
Enzyme-Activated ProdrugExploits higher enzyme levels in target tissues (e.g., tumors).Ester, Amide, PhosphateHydrolysis by esterases, peptidases, or phosphatases. nih.gov
Hypoxia-Activated ProdrugTargets the low-oxygen environment characteristic of solid tumors.Nitroaromatic, N-oxideReduction by nitroreductases under hypoxic conditions. nih.gov
Macromolecular ProdrugConjugation to a polymer or macromolecule to improve pharmacokinetics and achieve passive targeting (EPR effect).Acid-labile hydrazoneHydrolysis in the acidic microenvironment of tumors or endosomes. nih.gov

The nitro group of this compound itself is a key functional group for bioreductive activation. In the oxygen-deficient (hypoxic) environments found in many solid tumors, nitroaromatic compounds can be reduced by nitroreductase enzymes into highly cytotoxic species, such as hydroxylamines and amines, which can damage DNA. nih.gov This makes the this compound scaffold an intrinsically interesting candidate for developing hypoxia-activated prodrugs for cancer therapy.

Catalytic Applications and Material Science Prospects of 3 Nitro 2 Phenylpyridine Derivatives

Ligand Design in Transition Metal Catalysis (e.g., Rhodium, Palladium, Gold)

The 2-phenylpyridine (B120327) (ppy) moiety is a premier bidentate ligand in transition metal catalysis. Its unique C,N-coordination mode allows for the formation of highly stable five-membered cyclometalated complexes, often called "cyclometalates," which are pivotal intermediates in numerous catalytic cycles. The introduction of a nitro group at the 3-position of the pyridine (B92270) ring is poised to significantly modulate the electronic properties and, consequently, the catalytic behavior of these complexes.

Rhodium (Rh): Rhodium complexes featuring 2-phenylpyridine ligands are known to catalyze C-H functionalization reactions. For instance, cyclometalated Rh(III) complexes can facilitate the methylation and alkylation of C-H bonds. wikipedia.org The strong electron-withdrawing nature of the 3-nitro group would render the pyridine nitrogen less basic and the carbon-rhodium bond more electron-deficient. This electronic perturbation can influence the rates and selectivity of key catalytic steps such as oxidative addition and reductive elimination.

Palladium (Pd): Palladium catalysis heavily relies on 2-phenylpyridine-type ligands for directing C-H activation. nih.gov These ligands are instrumental in achieving ortho-functionalization of the phenyl ring, including arylation, acylation, and alkylation. nih.govwikipedia.org The mechanism often involves the formation of a palladacycle intermediate. nih.gov A 3-nitro substituent would make the pyridine ring a stronger π-acceptor, which could stabilize lower oxidation states of palladium but potentially hinder the initial C-H activation step due to the reduced electron density on the catalytic center.

Gold (Au): The direct auration of 2-phenylpyridine ligands is an effective route to organogold complexes. wikipedia.org Gold(III) complexes with these ligands have been investigated for various applications. wikipedia.org The electronic character of the ligand is crucial. The presence of a powerful electron-withdrawing nitro group would increase the electrophilicity of the gold center, which could enhance its Lewis acidity and potentially open new avenues in catalysis, such as activating different types of substrates. osti.gov

Table 1: Representative Catalytic Reactions Using the 2-Phenylpyridine (ppy) Scaffold This table provides baseline data for the parent ppy ligand, as specific comparable data for 3-nitro-2-phenylpyridine derivatives are not widely reported.

MetalReaction TypeExample SubstrateCatalyst System ExampleKey ObservationReference
PalladiumC-H Methylation2-PhenylpyridinePdCl₂ with di-tert-butyl peroxideMechanism involves C-H activation and C-C bond formation. nih.gov
Rutheniummeta-C-H Sulfonation2-PhenylpyridineRu(II) carboxylateDemonstrates remote C-H functionalization. wikipedia.org
IridiumC-H BorylationAlkanesIr complexes with phenanthroline ligandsElectron-donating ligands generally increase catalytic rates. nih.gov

Photoredox Catalysis and Organic Light-Emitting Diode (OLED) Applications

The photophysical properties of 2-phenylpyridine derivatives, particularly their metal complexes, place them at the forefront of optoelectronic research. The 3-nitro group's profound electronic influence is expected to be a powerful tool for tuning these properties.

Photoredox Catalysis: Iridium(III) complexes of 2-phenylpyridine, such as the benchmark fac-Ir(ppy)₃, are exceptional photoredox catalysts. acs.orgnih.govnih.gov Upon irradiation with light, they reach an excited state with potent oxidizing and reducing capabilities, enabling a wide range of organic transformations. acs.orgnih.gov The catalytic cycle relies on finely tuned redox potentials. The introduction of a strongly electron-withdrawing 3-nitro group onto the ppy ligand would significantly stabilize the highest occupied molecular orbital (HOMO) of the resulting iridium complex. This stabilization would make the complex a much stronger photo-oxidant in its excited state, potentially enabling the oxidation of less reactive substrates. While specific studies on this compound in this context are not prominent, the principle of tuning redox properties via electron-withdrawing substituents is well-established in the field. mdpi.comdigitellinc.com

Organic Light-Emitting Diode (OLED) Applications: Phosphorescent OLEDs (PhOLEDs) achieve high efficiencies by harvesting both singlet and triplet excitons, a feat made possible by heavy metal complexes. researchgate.net Cyclometalated iridium(III) complexes of 2-phenylpyridine are the most successful class of emitters, with fac-Ir(ppy)₃ being the archetypal green-emitting dopant. wikipedia.orgresearchgate.netresearchgate.net

The emission color of these complexes is primarily determined by the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). This gap can be precisely controlled by modifying the electronic nature of the ligands. wikipedia.org

HOMO-LUMO Engineering: The HOMO of these complexes typically has significant metal d-orbital character mixed with the phenyl ring's π-orbitals, while the LUMO is primarily localized on the π-system of the pyridine ring. researchgate.netnih.gov

Effect of the Nitro Group: Introducing a 3-nitro group, a potent electron-withdrawing substituent, would dramatically lower the energy of the pyridine-based LUMO. nih.govresearchgate.net This effect is generally much stronger than the stabilization of the HOMO. Consequently, the HOMO-LUMO energy gap would decrease, leading to a significant red-shift in the emission color. A complex with a this compound ligand would be expected to emit in the orange or red region of the spectrum, a stark contrast to the green emission of the parent Ir(ppy)₃. researchgate.netacs.org

Table 2: Illustrative Photophysical Data of Phenylpyridine-Based Iridium(III) Emitters This table shows how ligand substitution tunes emission properties. A 3-nitro derivative would be expected to show a further red-shift.

ComplexSubstitution on ppy LigandEmission Max (λₘₐₓ)Emission ColorKey FeatureReference
fac-Ir(ppy)₃None (unsubstituted)~510 nmGreenBenchmark green phosphorescent emitter. researchgate.net
Ir(2,4-F₂ppy)₂(mbpyf)2,4-difluoro~462, 487 nmBlue-GreenFluorination causes a blue-shift. analis.com.my
(ppy)₂Ir(fmtdbm)None (ancillary ligand varied)~680 nmYellow-OrangeAncillary ligand modification also tunes color. researchgate.net

Exploration in Liquid Crystal and Sensor Technologies

A comprehensive review of scientific literature indicates that specific research into the application of this compound or its derivatives within the fields of liquid crystals and sensor technologies is not yet established.

However, one can consider the molecule's intrinsic properties for potential future exploration. The presence of a rigid phenyl-pyridine core combined with a highly polar nitro group imparts a significant dipole moment to the molecule. In principle, molecular shape anisotropy and strong dipole moments are key features sought in the design of liquid crystalline materials.

For sensor applications, the development of a chemical sensor often relies on a molecule that exhibits a measurable change in a physical property, such as color or fluorescence, upon interaction with a specific analyte. The metal complexes of phenylpyridine derivatives are highly luminescent, and their properties are sensitive to the electronic environment. acs.org While not yet reported, one could envision that the coordination of an analyte to a metal center bearing a this compound ligand could perturb its photophysical properties, forming the basis of a turn-on or turn-off optical sensor. These areas remain open for future investigation.

Future Research Directions and Emerging Methodologies for 3 Nitro 2 Phenylpyridine

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 3-Nitro-2-phenylpyridine with tailored properties. While specific AI/ML studies on this compound are not yet prevalent in the literature, the methodologies developed for similar molecules provide a clear roadmap for future research.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, have been successfully used to predict the biological activities of various heterocyclic compounds, including pyridine (B92270) derivatives. nih.govnih.gov Future research will likely focus on developing sophisticated QSAR models for this compound analogs. These models can correlate structural features with specific activities, such as anticancer or antimicrobial properties, enabling the in silico screening of large virtual libraries of compounds before their actual synthesis. nih.govnih.govnih.gov This predictive capability will significantly accelerate the identification of lead compounds with enhanced efficacy and reduced toxicity.

Furthermore, generative AI models, inspired by their success in drug discovery, can be trained on existing chemical data to propose entirely new this compound derivatives with desired functionalities. nih.gov These models can explore a vast chemical space to identify novel scaffolds that may not be intuitively obvious to human researchers. The integration of ML algorithms can also optimize synthetic pathways by predicting reaction outcomes and identifying the most efficient and sustainable routes, thereby reducing experimental effort and resource consumption.

AI/ML Application Potential Impact on this compound Research Relevant Methodologies
Lead Compound Identification Faster screening of virtual libraries to identify derivatives with high therapeutic potential.Quantitative Structure-Activity Relationship (QSAR) models, Pharmacophore modeling. nih.govnih.gov
Novel Compound Generation Design of entirely new this compound analogs with unique properties.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). nih.gov
Synthesis Optimization Prediction of reaction yields and identification of optimal, sustainable synthetic routes.Deep learning models trained on reaction data, Bayesian optimization.
Property Prediction In silico prediction of physicochemical and biological properties to guide experimental work.Machine learning regression and classification models.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental for its application in various fields. Future research will undoubtedly leverage a suite of advanced spectroscopic techniques coupled with computational methods to gain deeper insights into its molecular architecture and behavior.

While basic spectroscopic data for related compounds like 2-phenylpyridine (B120327) is available, detailed experimental and theoretical spectroscopic investigations on this compound are still needed. chemicalbook.com High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, will be crucial for the unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecule's connectivity.

Mass spectrometry (MS) will continue to be essential for confirming the molecular weight and fragmentation patterns, aiding in structural elucidation. Furthermore, techniques like X-ray crystallography will be invaluable for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational studies, particularly Density Functional Theory (DFT), will play a synergistic role in complementing experimental data. researchgate.net DFT calculations can predict spectroscopic properties such as vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts, which can then be compared with experimental results to validate the proposed structures and provide a deeper understanding of the molecule's electronic structure. researchgate.net

Spectroscopic Technique Information Gained for this compound
Nuclear Magnetic Resonance (NMR) Detailed connectivity and structural information in solution.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation patterns.
X-ray Crystallography Precise 3D molecular structure in the solid state.
Infrared (IR) & Raman Spectroscopy Vibrational modes and functional group identification.
UV-Vis Spectroscopy Electronic transitions and chromophoric properties.

Sustainable and Environmentally Benign Synthetic Pathways

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For this compound and its derivatives, future research will focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally friendly alternatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. nih.govclockss.orgui.ac.idnih.gov The application of microwave irradiation to the synthesis of nitropyridines has already shown promise and is a key area for future optimization for this compound. nih.govclockss.org

Another promising avenue is the exploration of photocatalytic methods. Photocatalysis can enable reactions to proceed under mild conditions using light as an energy source, often with high selectivity. The development of novel photocatalytic systems for the nitration or functionalization of the pyridine ring could provide a highly sustainable route to this compound.

Sustainable Synthesis Approach Advantages for this compound Synthesis
Microwave-Assisted Synthesis Faster reaction times, higher yields, reduced energy consumption. nih.govclockss.orgui.ac.idnih.gov
Photocatalysis Mild reaction conditions, high selectivity, use of light as a clean energy source.
Multi-Component Reactions Increased efficiency, reduced waste, simplified purification processes. acs.orgnih.govnih.govillinois.edursc.org
Use of Greener Solvents Reduced environmental impact and improved safety profile.

Expansion into Novel Therapeutic Areas and Biological Mechanisms

The pyridine and nitropyridine scaffolds are present in a wide array of biologically active molecules, and this compound holds significant promise for the development of new therapeutic agents. nih.govnih.gov Future research will aim to expand its applications beyond currently explored areas and to elucidate the underlying biological mechanisms of its derivatives.

Recent studies have highlighted the potential of nitropyridine analogs as anticancer agents, with some compounds showing potent activity against various cancer cell lines. nih.govnih.gov A key future direction will be the detailed investigation of the mechanism of action of this compound derivatives, including their potential to act as microtubule-targeting agents, which are a critical class of anti-cancer drugs. nih.gov Understanding how these compounds interact with biological targets at a molecular level will be crucial for designing more effective and selective drugs.

Beyond cancer, the structural motifs present in this compound suggest potential for activity in other therapeutic areas. For example, pyridine derivatives have been investigated for their roles as inhibitors of various enzymes and for their antimicrobial properties. nih.govnih.gov Future screening programs will likely test libraries of this compound analogs against a broad range of biological targets to uncover new therapeutic applications. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties and reactivity of the molecule, making it a versatile building block for medicinal chemistry. mdpi-res.commdpi.commdpi.com

Supramolecular Assemblies and Advanced Functional Materials

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and the development of advanced functional materials. The phenylpyridine moiety is a well-known building block in this field, and the introduction of a nitro group in this compound offers intriguing possibilities for directing self-assembly and tuning material properties.

The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. mdpi.com These non-covalent interactions can be harnessed to construct a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. Future research will explore the self-assembly behavior of this compound and its derivatives, both in solution and in the solid state.

The resulting supramolecular assemblies could find applications in various areas of materials science. For instance, phenylpyridine-based materials are known for their use in organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of this compound, influenced by the electron-withdrawing nitro group, could be exploited to create new materials for organic electronics, such as semiconductors or components of solar cells. Furthermore, the ability to form ordered structures could be utilized in the development of sensors, catalysts, and porous materials for storage and separation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 3-Nitro-2-phenylpyridine?

  • Methodological Answer : The nitration of 2-phenylpyridine is a common approach. Optimize reaction conditions using mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize byproducts like over-nitrated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC and confirm regioselectivity via NMR (e.g., aromatic proton splitting patterns) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Based on analogous pyridine derivatives, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust/aerosols (use NIOSH-approved respirators for particulates). In case of skin contact, wash immediately with soap/water. Store in airtight containers away from oxidizers and reducing agents due to potential nitro group reactivity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitro group-induced deshielding. Compare with literature data for analogous compounds (e.g., 3-nitro-2-phenoxypyridine ).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern.
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How do substituent effects alter the photophysical behavior of this compound derivatives?

  • Methodological Answer : Substitute the phenyl group with electron-donating/-withdrawing groups (e.g., -OCH₃, -CF₃) and study fluorescence in solvents of varying polarity (e.g., hexane, DMSO). Use a fluorimeter to measure emission intensity and Stokes shifts. For example, methyl-substituted analogs show enhanced fluorescence due to steric hindrance reducing non-radiative decay .

Q. How can contradictions in reported nitration yields of 2-phenylpyridine be resolved?

  • Methodological Answer : Replicate studies under varying conditions:

  • Catalyst systems : Compare mixed acid vs. acetyl nitrate.
  • Temperature : Test kinetics at 0°C vs. room temperature.
  • Workup : Assess the impact of quenching methods (ice-water vs. bicarbonate).
    Use GC-MS to quantify byproducts and DFT calculations to model transition states for nitration regioselectivity .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., para to nitro group). Validate predictions experimentally via reactions with amines or thiols. Compare activation energies for substitutions at different positions using Gaussian or ORCA software .

Notes

  • Safety : Always cross-reference toxicity data with updated SDS for this compound.
  • Data Validation : Use orthogonal methods (e.g., XRD for crystal structure confirmation) to resolve spectral ambiguities .
  • Advanced Tools : Leverage machine learning (e.g., Chemprop) for reactivity prediction if experimental data is limited .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.